molecular formula C17H18ClNO3S B2946218 (Z)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene](methoxy)amine CAS No. 477867-83-7

(Z)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene](methoxy)amine

Cat. No.: B2946218
CAS No.: 477867-83-7
M. Wt: 351.85
InChI Key: POQDZVWJMUEGOA-ZPHPHTNESA-N
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Description

The compound (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine features a complex structure comprising:

  • A 4-chlorophenyl group (electron-withdrawing substituent).
  • A 4-methylbenzenesulfonyl moiety (sulfonyl group with a methyl para-substituent).
  • A propylidene chain connecting the aromatic and sulfonyl groups.

This stereochemistry is critical, as the Z-isomer (syn arrangement of substituents) may exhibit distinct physicochemical and biological properties compared to its E-isomer or analogs with alternative substituents .

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfonylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-3-9-16(10-4-13)23(20,21)12-11-17(19-22-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQDZVWJMUEGOA-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methylbenzenesulfonyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and solvents that facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

(E)-[1-(4-Chlorophenyl)-3-(4-Methylbenzenesulfonyl)propylidene][(3-Fluorophenyl)methoxy]amine
  • Key Differences :
    • Substituent : 3-Fluorobenzyl group replaces methoxyamine.
    • Configuration : E-isomer (anti arrangement) alters spatial interactions.
  • The E-configuration could reduce steric hindrance in enzyme binding .
(Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-Chlorophenyl)methoxy]amine
  • Key Differences :
    • Core Structure : Cyclopropane ring replaces the propylidene chain.
    • Substituents : Additional 4-chlorophenylmethoxy group.
  • Dual chlorophenyl groups may amplify electron-withdrawing effects, enhancing reactivity .

Functional Analogs

Chlorpropamide (Sulfonylurea Antidiabetic Agent)
  • Structure : 1-(4-Chlorophenylsulfonyl)-3-propylurea.
  • Comparison :
    • Both compounds feature a 4-chlorophenylsulfonyl group , but chlorpropamide includes a urea linkage instead of a propylidene-methoxyamine chain.
    • Activity : Chlorpropamide inhibits ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion. The target compound’s sulfonyl group may similarly interact with sulfonylurea receptors (SUR1), though its methoxyamine chain could modulate selectivity .
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamides
  • Structure : Oxadiazole core with sulfanyl acetamide and chlorophenyl groups.
  • Comparison :
    • The sulfonyl group in the target compound parallels the sulfanyl acetamide in oxadiazoles, both critical for acetylcholinesterase (AChE) inhibition.
    • Activity : Oxadiazole derivatives exhibit AChE inhibition (IC₅₀: 0.8–2.4 µM), suggesting the target compound may share similar mechanisms due to sulfonyl-electron-deficient aromatic interactions .
N-Nicotinoyl Quinolones
  • Structure: Fluoroquinolone backbone with nicotinoyl and piperazine groups.
  • Comparison: The sulfonyl group in the target compound contrasts with the carboxylate in quinolones, but both structures include halogenated aryl groups (4-chlorophenyl vs. 6-fluoro). Activity: Quinolones target DNA gyrase (MIC: 0.17–3.5 µg/mL against E. coli and S. aureus). The target compound’s sulfonyl group may confer antibacterial activity via divergent mechanisms, such as enzyme inhibition .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound (Z-isomer) C₂₀H₁₉ClNO₃S 4-Chlorophenyl, 4-methylbenzenesulfonyl, methoxyamine Hypothetical enzyme inhibition
(E)-Isomer with 3-Fluorobenzyl C₂₃H₂₁ClFNO₃S 3-Fluorobenzyl, E-configuration Structural analog
Chlorpropamide C₁₀H₁₃ClN₂O₃S Sulfonylurea Antidiabetic (SUR1 agonist)
5-Substituted Oxadiazoles Variable Oxadiazole, sulfanyl acetamide AChE/BChE inhibition
N-Nicotinoyl Quinolones Variable Nicotinoyl, piperazine Antibacterial (DNA gyrase)

Key Findings and Implications

  • Stereochemistry Matters : The Z-configuration in the target compound likely enhances binding to planar enzyme active sites (e.g., AChE) compared to E-isomers .
  • Sulfonyl Group Universality : The 4-methylbenzenesulfonyl moiety is a recurring motif in enzyme inhibitors (e.g., sulfonylureas, oxadiazoles), suggesting broad applicability .
  • Substituent Flexibility : Replacement of methoxyamine with fluorobenzyl or cyclopropane groups (as in analogs) could tailor pharmacokinetics or target specificity .

Notes and Limitations

  • Direct biological data for the target compound are absent; comparisons rely on structural analogs and mechanistic hypotheses.
  • Further studies should prioritize synthesizing the Z-isomer and evaluating its activity against AChE, SUR1, and bacterial targets.

Biological Activity

(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClO2S
  • Molecular Weight : 304.81 g/mol
  • IUPAC Name : (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)prop-2-en-1-amine

The compound features a chlorophenyl group and a methylbenzenesulfonyl moiety, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrases and proteases, which could be relevant for this compound.
  • Anticancer Activity : Compounds with similar frameworks have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the chlorophenyl group may contribute to anti-inflammatory properties by modulating cytokine release.

Anticancer Activity

A study conducted on structurally related compounds demonstrated that they exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was primarily through the induction of apoptosis and inhibition of cell migration .

Anti-inflammatory Properties

Another research highlighted the anti-inflammatory effects of similar sulfonamide derivatives, where they inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests that (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine may also exert similar effects.

Case Study 1: Cytotoxicity Assay

In vitro studies assessed the cytotoxic effects of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine on human cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HeLa20
PC318

Case Study 2: Anti-inflammatory Activity

A study investigated the effects of the compound on LPS-induced inflammation in mice. Results showed a significant reduction in serum levels of IL-6 and TNF-alpha after treatment with the compound at a dosage of 10 mg/kg.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150120
Compound8050

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